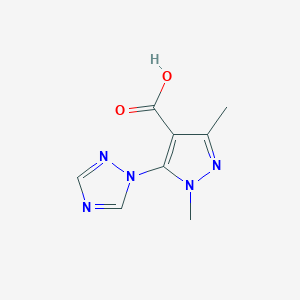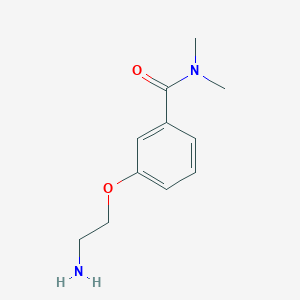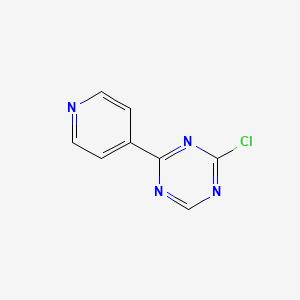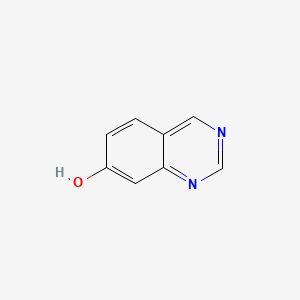
7-喹唑啉醇
描述
7-Quinazolinol, also known as quinazolin-7-ol, is a heterocyclic chemical compound . It is a quinazoline with a hydroxyl group in the C7 position . Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .
Synthesis Analysis
Quinazolinones and quinazolines are synthesized through various methods. Common routes to quinazolines involve condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Recently, molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
Molecular Structure Analysis
The molecular formula of 7-Quinazolinol is C8H6N2O . The InChI string representation of its structure is InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H . The Canonical SMILES representation is C1=CC2=CN=CN=C2C=C1O .
Chemical Reactions Analysis
Quinazolinones and quinazolines are noteworthy in medicinal chemistry, because of a wide range of their antibacterial, antifungal, anti-inflammatory, antimalarial, anti-HIV, antiviral, antituberculosis properties and also their inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP) and thyrosine kinase .
Physical And Chemical Properties Analysis
The molecular weight of 7-Quinazolinol is 146.15 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 46 Ų .
科学研究应用
酶抑制和抗癌潜力
喹唑啉酮衍生物,包括与 7-喹唑啉醇相关的衍生物,已显示出对各种代谢酶(如 α-葡萄糖苷酶、乙酰胆碱酯酶和碳酸酐酶)具有显着的抑制活性。这表明它们在各种治疗背景下作为酶抑制剂的潜力,特别是在癌症治疗中。例如,Pedrood 等人 (2020) 合成的新型喹唑啉酮衍生物的研究发现,它们对这些酶表现出高抑制活性,这意味着它们在设计抗癌剂中具有适用性 (Pedrood 等人,2020)。
抗肿瘤和诱导细胞凋亡的作用
基于喹唑啉酮的化合物已被探索其抗肿瘤特性。Dohle 等人 (2018) 设计了基于喹唑啉酮的抗癌剂,这些抗癌剂表现出显着的抗增殖活性并具有抑制微管蛋白组装的能力,微管蛋白组装是癌细胞增殖中的一个关键过程 (Dohle 等人,2018)。此外,Zahedifard 等人 (2015) 合成了一种新的喹唑啉酮化合物,并确定了其在诱导乳腺癌细胞凋亡中的作用,突出了其作为抗癌剂的潜力 (Zahedifard 等人,2015)。
抗惊厥和神经保护作用
喹唑啉酮衍生物还表现出抗惊厥和神经保护活性。El-Azab 和 Eltahir (2012) 的一项研究合成了新型喹唑啉酮衍生物并评估了它们的抗肿瘤和抗惊厥活性,发现一些化合物显示出比参考药物更强的抗惊厥活性和更低的毒性 (El-Azab 和 Eltahir,2012)。
抗菌和抗真菌活性
喹唑啉酮已证明具有抗菌和抗真菌特性。Kumara 等人 (2018) 的研究合成了喹唑啉酮的双腙,发现它们对各种临床病原体具有有效的抗菌特性,包括抗菌和抗真菌活性 (Kumara 等人,2018)。
合成和生物活性相关性
对喹唑啉酮的研究通常集中于合成新衍生物并了解其生物活性。何等人 (2014) 概述了 4(3H)-喹唑啉酮的新合成方法及其在包括抗疟、抗肿瘤和其他药用特性在内的各个领域的应用 (何等人,2014)。
安全和危害
未来方向
Quinazoline and its related scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their wide spectrum of biological properties . The emerging understanding of quinazoline derivatives on their pharmacological target offers opportunities for novel therapeutics . This review gives detailed attention on in vitro and in vivo pharmacological activities of quinazoline and its analogs in the perspective of drug discovery and its development .
作用机制
Target of Action
Quinazolin-7-ol, also known as 7-Quinazolinol, has been found to exhibit broad-spectrum antimicrobial activity . The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . This bacterium is known for its role in various infections and its resistance to many antibiotics .
Mode of Action
Quinazolin-7-ol interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them more resistant to antibiotics . Quinazolin-7-ol inhibits biofilm formation at sub-minimum inhibitory concentrations .
Biochemical Pathways
Quinazolin-7-ol affects the quorum sensing system of Pseudomonas aeruginosa, which regulates biofilm formation . By inhibiting this system, Quinazolin-7-ol disrupts the bacteria’s ability to form biofilms . Additionally, it decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together .
Pharmacokinetics
It is known that the lipophilicity of quinazolinones helps them penetrate the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
The result of Quinazolin-7-ol’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa, leading to a decrease in the bacteria’s pathogenicity and invasion potential . This makes Quinazolin-7-ol a promising potential for discovering new anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
生化分析
Biochemical Properties
7-Quinazolinol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of 7-Quinazolinol is with the enzyme dihydrofolate reductase, where it acts as an inhibitor. This inhibition disrupts the folate pathway, which is essential for DNA synthesis and repair. Additionally, 7-Quinazolinol has been shown to interact with protein kinases, modulating their activity and affecting cell signaling pathways. These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and bacterial infections .
Cellular Effects
The effects of 7-Quinazolinol on various cell types and cellular processes are profound. In cancer cells, 7-Quinazolinol induces apoptosis by activating both intrinsic and extrinsic pathways. This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism. In bacterial cells, 7-Quinazolinol exhibits antibacterial properties by inhibiting essential enzymes and disrupting cell wall synthesis. These cellular effects underscore the compound’s potential in therapeutic applications .
Molecular Mechanism
At the molecular level, 7-Quinazolinol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of dihydrofolate reductase, which leads to a decrease in tetrahydrofolate levels and subsequently impairs DNA synthesis. Additionally, 7-Quinazolinol binds to protein kinases, altering their conformation and activity. This binding results in the modulation of downstream signaling pathways, affecting cell proliferation, differentiation, and survival. The compound also influences gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Quinazolinol change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that 7-Quinazolinol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent and its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 7-Quinazolinol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections. At high doses, 7-Quinazolinol can cause toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
7-Quinazolinol is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which hydroxylate the compound to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound also affects metabolic flux by inhibiting key enzymes in the folate pathway, leading to altered levels of metabolites involved in DNA synthesis and repair .
Transport and Distribution
The transport and distribution of 7-Quinazolinol within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, 7-Quinazolinol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 7-Quinazolinol in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
7-Quinazolinol exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways. Additionally, 7-Quinazolinol can be transported to the nucleus, where it affects gene expression by interacting with transcription factors and epigenetic regulators. The subcellular localization of 7-Quinazolinol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
quinazolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-2-1-6-4-9-5-10-8(6)3-7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDCBBZUYJDNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343416 | |
| Record name | 7-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7556-97-0 | |
| Record name | 7-Quinazolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinazolin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



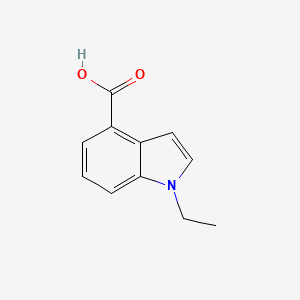

![3-[(Tert-butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B1437635.png)
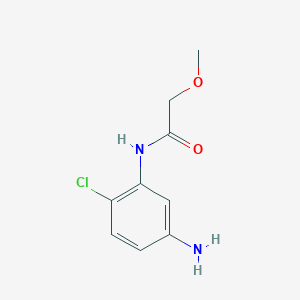
![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)
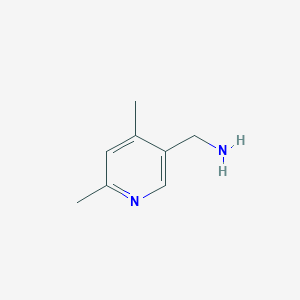
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)


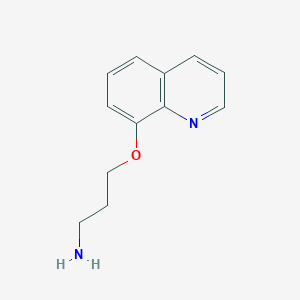
![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)
